Cas no 2362-57-4 (Phenol,2-(2-phenyldiazenyl)-)

Phenol,2-(2-phenyldiazenyl)- structure
Phenol,2-(2-phenyldiazenyl)- structure
Product Name:Phenol,2-(2-phenyldiazenyl)-
CAS No:2362-57-4
MF:C12H10N2O
MW:198.22060251236
CID:272371
PubChem ID:16897
Update Time:2025-04-19

Phenol,2-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(2-phenyldiazenyl)-
    • (6Z)-6-(phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
    • Phenol, o-(phenylazo)-
    • 2-[(1E)-2-Phenyldiazenyl]phenol
    • AKOS016042358
    • 1,2-benzoquinone-phenylhydrazone
    • PEXGTUZWTLMFID-UHFFFAOYSA-N
    • 35983-15-4
    • 29355-26-8
    • Phenol, 2-(phenylazo)-
    • Benzolazophenol
    • Phenol, (2-phenyldiazenyl)-
    • o-trans-Hydroxyazobenzene
    • hydroxyazobenzene
    • 6-(2-Phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
    • 2-(2-Phenyldiazenyl)phenol
    • o-Hydroxyazobenzene
    • (E)-2-(phenyldiazenyl)phenol
    • SCHEMBL5982552
    • 2-phenyldiazenylphenol
    • SCHEMBL593468
    • o-(Phenylazo)phenol
    • Phenol, 2-[(1E)-2-phenyldiazenyl]-
    • RW3G8LK62R
    • 2-(PHENYLAZO)PHENOL
    • 2362-57-4
    • 1-Phenylazo)-2-hydroxybenzene
    • DTXSID30503877
    • Phenol, 2-(2-phenyldiazenyl)-
    • AKOS006321720
    • 2-hydroxyazobenzene
    • Inchi: 1S/C12H10N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9,15H/b14-13+
    • InChI Key: PEXGTUZWTLMFID-BUHFOSPRSA-N
    • SMILES: OC1C=CC=CC=1/N=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.0794
  • Monoisotopic Mass: 198.079313
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.12
  • Boiling Point: 346°C at 760 mmHg
  • Flash Point: 163°C
  • Refractive Index: 1.596
  • PSA: 41.46
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent